benzyl 1H-pyrrole-2-carboxylate
Overview
Description
Benzyl 1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 35889-87-3 and a molecular weight of 201.22 . It is used in various applications, including the synthesis of other compounds .
Synthesis Analysis
The synthesis of pyrrole esters, including benzyl 1H-pyrrole-2-carboxylate, has been reported using an enzymatic approach (Novozym 435) for transesterification . The process involves evaluating various factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of benzyl 1H-pyrrole-2-carboxylate is represented by the linear formula C12H11NO2 .Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include benzyl 1H-pyrrole-2-carboxylate, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrrole derivatives, including benzyl 1H-pyrrole-2-carboxylate, play a crucial role in drug discovery. Researchers explore their potential as lead compounds for designing novel drugs. The compound’s unique structure and functional groups make it an attractive scaffold for developing therapeutically active molecules .
Antitumor Agents
Pyrrole-based compounds exhibit promising antitumor activity. Benzyl 1H-pyrrole-2-carboxylate may serve as a starting point for designing new anticancer drugs. Researchers investigate its cytotoxic effects, mechanisms of action, and potential synergies with other compounds .
Antioxidant Properties
The pyrrole skeleton contributes to antioxidant activity. Benzyl 1H-pyrrole-2-carboxylate could be explored for its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms is essential for potential therapeutic applications .
Materials Science and Organic Electronics
Pyrrole derivatives find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Benzyl 1H-pyrrole-2-carboxylate may serve as a building block for designing semiconducting materials with tailored electronic properties .
Fluorescent Probes and Sensors
Researchers use pyrrole-based compounds as fluorescent probes and sensors. Benzyl 1H-pyrrole-2-carboxylate could be modified to create selective sensors for detecting specific analytes (e.g., metal ions, pH changes) or monitoring biological processes .
Natural Product Synthesis
Pyrrole-containing natural products often have intriguing biological activities. Benzyl 1H-pyrrole-2-carboxylate can serve as a precursor for synthesizing complex natural products. Researchers explore its reactivity in various transformations to access valuable compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl 1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKILPAAGBOZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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